

Application Notes: Inducing Seizures in Zebrafish Larvae Using 4'-O-Methylpyridoxine (Ginkgotoxin)

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Compound of Interest

Compound Name: 4'-O-Methylpyridoxine

Cat. No.: B075682

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Introduction

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxin naturally found in the seeds and leaves of the Ginkgo biloba tree.[1][2] It functions as an antivitamin B6, inducing seizures by disrupting the synthesis of the inhibitory neurotransmitter γ -aminobutyric acid (GABA).[3][4] The zebrafish (*Danio rerio*) larva has emerged as a powerful in vivo model for studying epilepsy and conducting high-throughput screening for anti-epileptic drugs (AEDs) due to its genetic tractability, rapid development, and physiological similarity to mammals.[5][6]

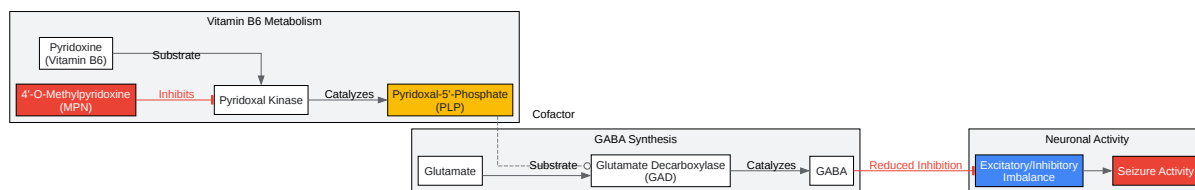
This application note provides a detailed protocol for establishing a chemically-induced seizure model in zebrafish larvae using MPN. Unlike broad-spectrum channel modulators like pentylenetetrazole (PTZ), the MPN model offers a distinct mechanism of action rooted in metabolic disruption, providing a complementary tool for epilepsy research and drug discovery.[1][7] This model is particularly useful for investigating vitamin B6-dependent epilepsies and screening compounds that may restore GABAergic homeostasis.

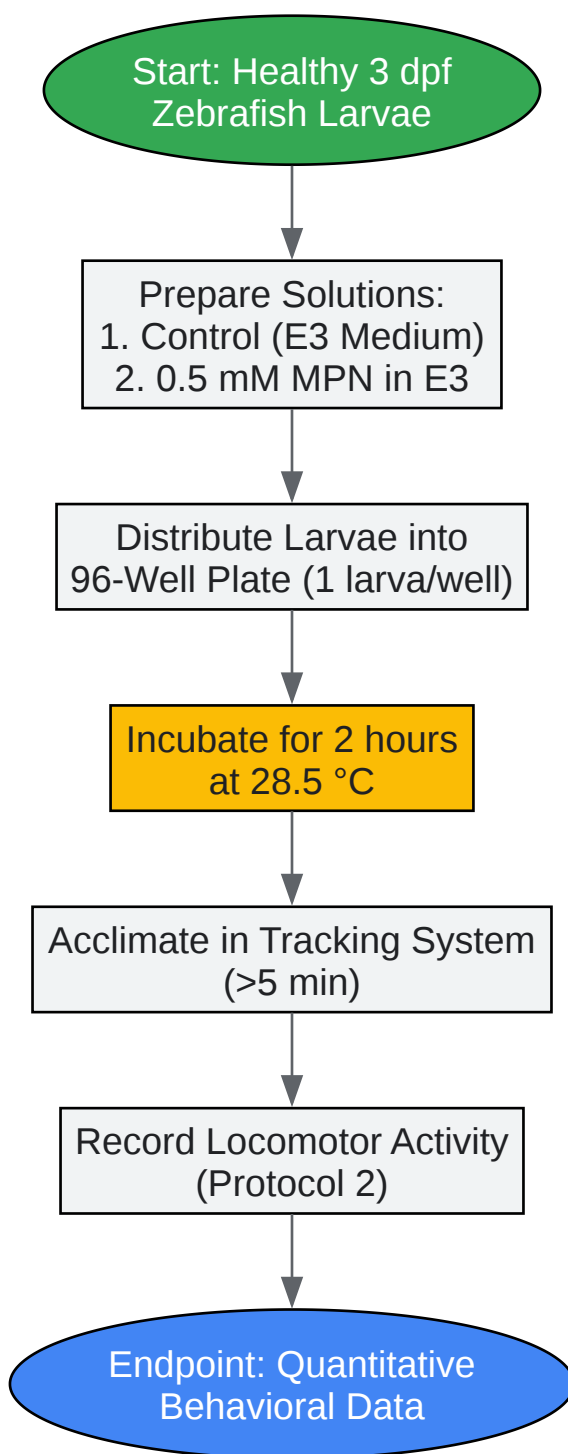
Mechanism of Action

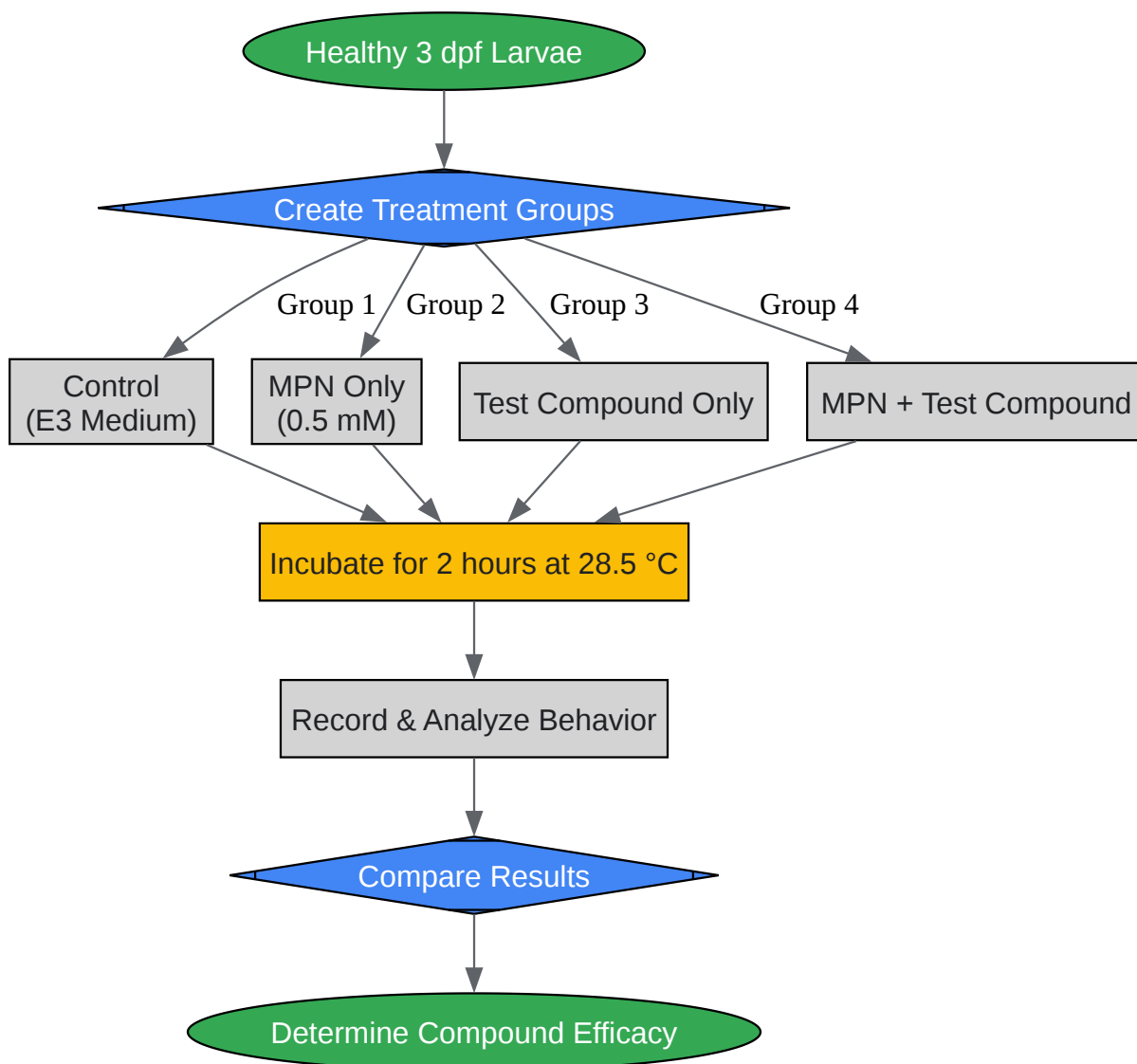
4'-O-Methylpyridoxine induces seizures by competitively inhibiting pyridoxal kinase, a critical enzyme in the vitamin B6 metabolic pathway.[3][8] This inhibition leads to a deficiency of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[9] PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate (an

excitatory neurotransmitter) into GABA (the primary inhibitory neurotransmitter in the central nervous system).[8] The resulting reduction in GABA synthesis leads to an imbalance between excitatory and inhibitory signals, culminating in neuronal hyperexcitability and seizure activity.

[4]







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